Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, an amino group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe final step involves the esterification of the carboxylic acid group with 1-methylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the thioxomethyl group or the amino group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines or alcohols.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thioxomethyl group may play a crucial role in its binding affinity and specificity, while the chlorine and amino groups can influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester
Uniqueness
What sets Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
CAS No. |
165549-86-0 |
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Molecular Formula |
C15H21ClN2O2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[[methyl(propan-2-yl)carbamothioyl]amino]benzoate |
InChI |
InChI=1S/C15H21ClN2O2S/c1-9(2)18(5)15(21)17-11-6-7-13(16)12(8-11)14(19)20-10(3)4/h6-10H,1-5H3,(H,17,21) |
InChI Key |
JSJCTFCRCRGAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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